molecular formula C12H16FN3S B11756851 [(5-fluorothiophen-2-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine

[(5-fluorothiophen-2-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine

Cat. No.: B11756851
M. Wt: 253.34 g/mol
InChI Key: CFPGHLOLNNWQBO-UHFFFAOYSA-N
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Description

[(5-fluorothiophen-2-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine is a compound that features a combination of fluorinated thiophene and pyrazole moieties

Preparation Methods

The synthesis of [(5-fluorothiophen-2-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Fluorinated Thiophene Moiety: This can be achieved by fluorination of thiophene derivatives using reagents like Selectfluor.

    Synthesis of the Pyrazole Moiety: The pyrazole ring can be synthesized through the reaction of hydrazines with 1,3-diketones under acidic conditions.

    Coupling Reaction: The final step involves coupling the fluorinated thiophene and pyrazole moieties using a suitable linker, often through nucleophilic substitution reactions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

[(5-fluorothiophen-2-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the fluorinated thiophene moiety, where nucleophiles like amines or thiols replace the fluorine atom.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields.

Scientific Research Applications

[(5-fluorothiophen-2-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine has several scientific research applications:

    Medicinal Chemistry: This compound is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Materials Science: The unique electronic properties of the fluorinated thiophene moiety make this compound suitable for use in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Studies: It is used in biochemical assays to study enzyme inhibition and receptor binding, providing insights into its potential therapeutic applications.

Mechanism of Action

The mechanism of action of [(5-fluorothiophen-2-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets. The fluorinated thiophene moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the pyrazole ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to biological effects such as enzyme inhibition or receptor activation.

Comparison with Similar Compounds

[(5-fluorothiophen-2-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine can be compared with similar compounds such as:

    [(5-chlorothiophen-2-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine: This compound has a chlorine atom instead of fluorine, which affects its electronic properties and reactivity.

    [(5-bromothiophen-2-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine: The presence of a bromine atom can lead to different substitution patterns and reactivity compared to the fluorinated analogue.

    [(5-methylthiophen-2-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine: The methyl group provides different steric and electronic effects, influencing the compound’s interactions with biological targets.

The uniqueness of this compound lies in its fluorinated thiophene moiety, which imparts distinct electronic properties and reactivity, making it a valuable compound for various scientific applications.

Properties

Molecular Formula

C12H16FN3S

Molecular Weight

253.34 g/mol

IUPAC Name

1-(5-fluorothiophen-2-yl)-N-[(1-propylpyrazol-4-yl)methyl]methanamine

InChI

InChI=1S/C12H16FN3S/c1-2-5-16-9-10(7-15-16)6-14-8-11-3-4-12(13)17-11/h3-4,7,9,14H,2,5-6,8H2,1H3

InChI Key

CFPGHLOLNNWQBO-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C=N1)CNCC2=CC=C(S2)F

Origin of Product

United States

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